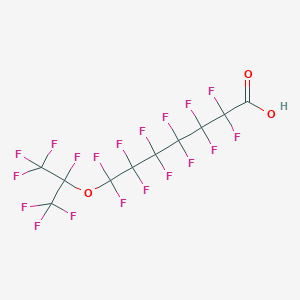![molecular formula C30H21N9 B12084721 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine is a complex organic compound with the molecular formula C30H21N9 It features a triazine core substituted with three phenyl rings, each bearing a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine typically involves the following steps:
Formation of Pyrazole Derivatives: The initial step involves synthesizing the pyrazole derivatives. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring.
Coupling with Triazine Core: The pyrazole derivatives are then coupled with a triazine core. This is usually done through a nucleophilic aromatic substitution reaction, where the pyrazole derivatives react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the pyrazole rings can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Cyanuric chloride with pyrazole derivatives in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of partially or fully reduced compounds.
Aplicaciones Científicas De Investigación
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine exerts its effects involves its ability to coordinate with metal ions and interact with various molecular targets. The triazine core and pyrazole rings provide multiple binding sites, allowing the compound to form stable complexes with metals and other molecules. This interaction can influence various biochemical pathways and processes, making it useful in both catalysis and biological studies.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar triazine core with pyridyl substituents instead of pyrazole.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Features amino groups on the phenyl rings.
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine: Contains carboxyl groups on the phenyl rings.
Uniqueness
2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine is unique due to the presence of pyrazole rings, which provide additional nitrogen atoms for coordination and interaction. This enhances its ability to form stable complexes and increases its versatility in various applications compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C30H21N9 |
|---|---|
Peso molecular |
507.5 g/mol |
Nombre IUPAC |
2,4,6-tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C30H21N9/c1-7-22(8-2-19(1)25-13-31-32-14-25)28-37-29(23-9-3-20(4-10-23)26-15-33-34-16-26)39-30(38-28)24-11-5-21(6-12-24)27-17-35-36-18-27/h1-18H,(H,31,32)(H,33,34)(H,35,36) |
Clave InChI |
MLHVKCKZHMZXEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CNN=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CNN=C5)C6=CC=C(C=C6)C7=CNN=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


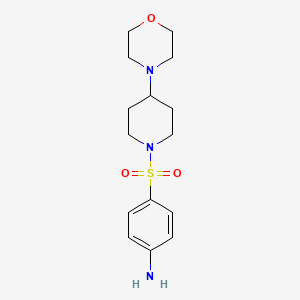
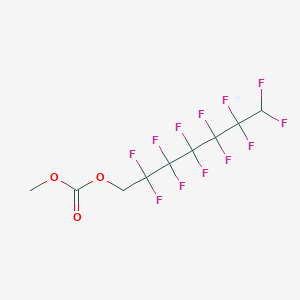
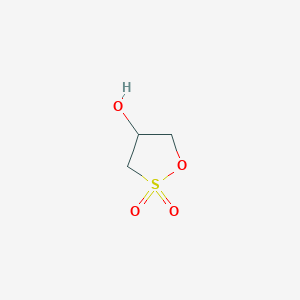


![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
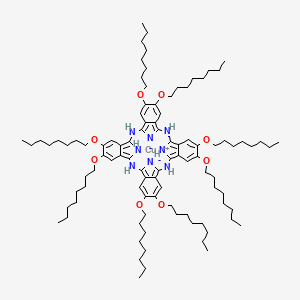

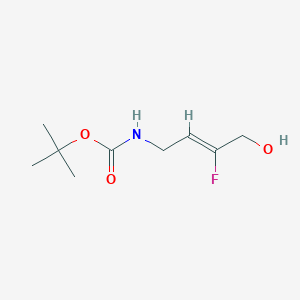
![CarbaMic acid, N-[[[(1,1-diMethylethoxy)carbonyl]aMino][[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]aMino]Methylene]-, 1,1-diMethylethyl ester, [N(Z)]-](/img/structure/B12084714.png)
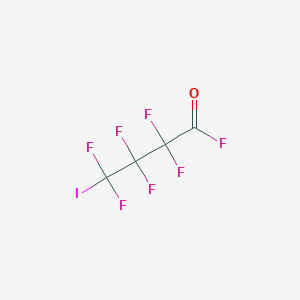
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
